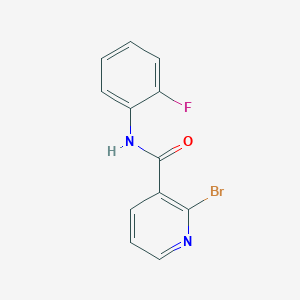

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is also known by its chemical name, CP-94,253, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. In

Applications De Recherche Scientifique

Acetaminophen Metabolism and Applications

Acetaminophen, known for its analgesic and antipyretic properties, undergoes complex metabolism in humans, revealing insights into its biochemical interactions and therapeutic applications. High-resolution liquid chromatography has enabled the identification of various acetaminophen metabolites in physiological fluids, enhancing our understanding of its metabolic pathways. This knowledge contributes to optimizing its clinical use and minimizing adverse effects through tailored dosing and patient-specific treatment strategies (J. Mrochek et al., 1974).

Cytochrome P450 (CYP) Interactions

Research on acetaminophen has also shed light on its interaction with the cytochrome P450 enzyme system, crucial for drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions, especially in polypharmacy scenarios, thereby improving patient safety and therapeutic efficacy. This area of research holds potential for developing drugs with fewer side effects and for the personalized adjustment of drug therapies (Arne Trettin et al., 2014).

Prostaglandin Synthesis Inhibition

The mechanism of action of acetaminophen involves the selective inhibition of cyclooxygenase (COX) activities, particularly in the brain. This selective inhibition has implications beyond pain relief, suggesting roles in modulating physiological processes such as inflammation and vasodilation. Research into these effects can provide a basis for developing new therapeutic strategies for conditions involving prostaglandin synthesis dysregulation (E. Cinteză et al., 2018).

Hepatotoxicity and Safety Profiling

The hepatotoxic effects observed with the use of certain drugs highlight the importance of safety profiling and monitoring in clinical practice. Cases of drug-induced hepatotoxicity underscore the need for cautious drug selection and patient monitoring, especially in treatments involving the liver or in patients with pre-existing liver conditions. Such research is crucial for understanding the risks associated with specific medications and for informing clinical guidelines to prevent adverse outcomes (S. Manolakopoulos et al., 2004).

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S2/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNNZWSFEWPTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CSC1CCCC1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)